15:0-18:1 DG-d7

Lipidomics Mass Spectrometry Internal Standard

This deuterium-labeled diacylglycerol is an essential internal standard for stable isotope dilution LC-MS/MS quantification of DAGs. Using non-deuterated or class-mismatched standards introduces quantitative errors. The strategic d7-labeling ensures a distinct mass shift without isotopic overlap. Available neat (>99%) or in SPLASH® LIPIDOMIX® mixtures. Choose for reproducible, GLP-compliant data in biomarker validation, drug efficacy, and metabolomics studies.

Molecular Formula C36H68O5
Molecular Weight 588.0 g/mol
Cat. No. B12395310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15:0-18:1 DG-d7
Molecular FormulaC36H68O5
Molecular Weight588.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C36H68O5/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-36(39)41-34(32-37)33-40-35(38)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,34,37H,3-16,19-33H2,1-2H3/b18-17-/t34-/m0/s1/i1D3,3D2,5D2
InChIKeyGWAPRYUVSHVZHN-AXSVDGANSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 15:0-18:1 DG-d7 as a Definitive Diacylglycerol Internal Standard for Lipidomics


[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate, also known as 15:0-18:1-d7 DG, is a stable isotope-labeled diacylglycerol (DAG) containing a C15:0 pentadecanoic acid at the sn-1 position and a deuterated C18:1 (d7) oleic acid at the sn-2 position . It is a primary reference standard for the precise quantification of endogenous diacylglycerols in complex biological matrices using mass spectrometry . The compound is available as a purified neat lipid (purity >99%) or as a component within the widely adopted SPLASH® LIPIDOMIX® internal standard mixture . Its defined chemical and isotopic signature is critical for correcting analytical variability and ensuring reproducible data in lipidomics research [1].

Why Generic Substitution Fails: The Critical Role of [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate in Accurate Lipid Quantification


Substituting 15:0-18:1-d7 DG with a non-deuterated analog or a different deuterated lipid standard (e.g., a PC or TG standard) introduces significant quantitative error and compromises data integrity. The fundamental principle of stable isotope dilution mass spectrometry requires the internal standard to be chemically and physically identical to the target analyte, differing only in mass [1]. Using a non-deuterated 15:0-18:1 DG precludes its use as an internal standard due to identical mass, while using a standard from a different lipid class fails to correct for class-specific variations in extraction efficiency, ionization, and chromatography [2]. The strategic placement of seven deuterium atoms on the oleic acid chain of 15:0-18:1-d7 DG ensures a distinct mass shift that avoids isotopic overlap with endogenous DAG species, a critical requirement for accurate peak integration and absolute quantification that other labeling strategies or analogs cannot guarantee [3].

Quantitative Evidence Guide: Verifiable Differentiation of [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate for Scientific Procurement


Direct Comparison: 15:0-18:1-d7 DG vs. Non-Deuterated 15:0-18:1 DG as an Internal Standard

The fundamental advantage of 15:0-18:1-d7 DG over its non-deuterated counterpart, 15:0-18:1 DG, is its essential role as a quantitative internal standard. The non-deuterated compound, possessing an identical molecular weight of 587.98 g/mol , cannot be distinguished from endogenous diacylglycerols by mass spectrometry, rendering it useless for quantification. In contrast, the incorporation of seven deuterium atoms into the oleic acid chain of 15:0-18:1-d7 DG increases its molecular weight by approximately +7 Da, providing a clear, baseline-resolved mass shift that is critical for stable isotope dilution-based quantification . This isotopic purity enables the compound to serve as a true internal standard, correcting for variations in sample preparation, ionization, and instrument response, which is impossible with the unlabeled molecule [1].

Lipidomics Mass Spectrometry Internal Standard

Application-Specific Validation: 15:0-18:1-d7 DG Quantifies Skeletal Muscle DAG in Insulin Resistance Models

The biological relevance of diacylglycerol (DAG) accumulation in skeletal muscle as a key driver of insulin resistance necessitates its precise quantification [1]. 15:0-18:1-d7 DG has been specifically validated and cited in peer-reviewed research as an internal standard for the LC-MS analysis of DAG species in skeletal muscle samples . This application leverages the compound's distinct mass and its chromatographic behavior, which is designed to mimic that of endogenous DAGs. While other deuterated internal standards (e.g., for PC or PE lipids) exist, their different chemical properties lead to distinct extraction and ionization efficiencies, making them unsuitable for the accurate normalization of DAG levels in such a specific and clinically relevant biological matrix [2]. The validated use of 15:0-18:1-d7 DG in this context provides assurance of method robustness and data reliability for investigators focused on metabolic disorders.

Diabetes Research Insulin Resistance Metabolic Disease

Verified Analytical Performance: Chromatographic and Spectrometric Distinction from Endogenous Lipids

The analytical performance of 15:0-18:1-d7 DG is not merely theoretical; it is demonstrable in standard LC-MS workflows. The compound yields a distinct extracted ion chromatogram (EIC) that is well-resolved from the signals of endogenous lipid species [1]. This separation is essential for accurate peak integration and quantification, preventing the signal overlap and ion suppression effects that can plague analyses using less optimal internal standards [2]. The deuterium labeling is specifically positioned on the oleic acid chain to minimize any chromatographic shift due to the isotope effect, a known issue with some deuterated standards that can lead to differential ionization and inaccurate correction [3]. This ensures the internal standard co-elutes with the analyte of interest, fulfilling a core requirement for reliable quantitation.

Chromatography Analytical Chemistry Method Validation

Definitive Application Scenarios for [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate (15:0-18:1-d7 DG)


Absolute Quantification of Endogenous Diacylglycerols (DAGs) in Clinical and Preclinical Studies

In studies investigating the role of DAGs in insulin resistance, lipotoxicity, or cellular signaling, 15:0-18:1-d7 DG serves as the essential internal standard for stable isotope dilution LC-MS/MS. Its incorporation corrects for variability in lipid extraction and instrument response, enabling the generation of precise and reproducible absolute quantitative data (e.g., pmol/mg protein) required for biomarker validation and drug efficacy assessments. Using an alternative, non-DAG standard introduces class-specific errors that invalidate quantitative claims .

Standardization and Cross-Platform Validation in High-Throughput Lipidomics

For core metabolomics facilities and contract research organizations (CROs) offering lipidomics services, the use of a defined, commercially available internal standard like 15:0-18:1-d7 DG—especially as part of a certified mixture like SPLASH® LIPIDOMIX®—is critical for standardizing methods across instruments, laboratories, and projects. This ensures data interoperability and longitudinal comparability, which are fundamental requirements for large-scale cohort studies, clinical trial sample analysis, and building robust lipidomic databases .

Method Development and Validation for Regulatory-Compliant Bioanalysis

In pharmaceutical R&D, the development and validation of bioanalytical methods for quantifying lipid-based drug candidates or pharmacodynamic biomarkers of lipid-modulating therapies require rigorous adherence to regulatory guidelines (e.g., FDA, EMA). 15:0-18:1-d7 DG is an ideal internal standard for validating LC-MS/MS assays measuring DAG levels. Its high purity (>99%) and distinct isotopic signature ensure it meets the stringent criteria for selectivity, accuracy, precision, and stability mandated for GLP studies [1].

Investigating DAG Signaling Dynamics Using Tracer Studies

Beyond its role as an internal standard, the defined structure of 15:0-18:1-d7 DG makes it a valuable tracer for elucidating diacylglycerol metabolism. In cell-based assays, its incorporation and turnover can be monitored via mass spectrometry to study the kinetics of DAG synthesis, its conversion to other lipid species (e.g., triacylglycerols or phospholipids), and its role in specific signaling pathways like PKC activation. This application provides a more detailed and dynamic view of lipid biochemistry than simple static abundance measurements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15:0-18:1 DG-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.